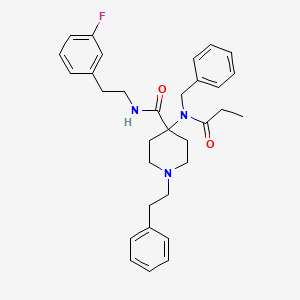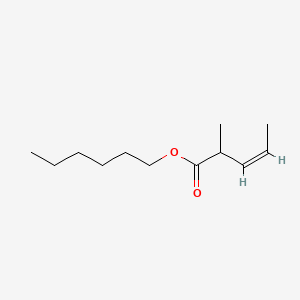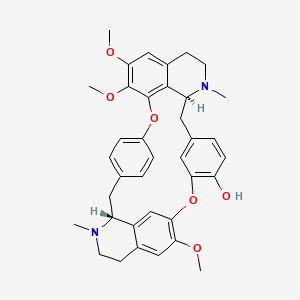
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C19H43NO8S and a molecular weight of 445.61162 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate typically involves the reaction of 3-decyloxy-2-hydroxypropylamine with bis(2-hydroxyethyl)methylamine in the presence of methyl sulphate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) and alkoxides (RO^-) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of detergents, emulsifiers, and fabric softeners.
Mechanism of Action
The mechanism of action of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound targets microbial cell membranes, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
(3-Dodecyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a longer alkyl chain.
(3-Octyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a shorter alkyl chain.
Uniqueness
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent .
Properties
CAS No. |
70776-67-9 |
|---|---|
Molecular Formula |
C19H43NO8S |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(3-decoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C18H40NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-15-23-17-18(22)16-19(2,11-13-20)12-14-21;1-5-6(2,3)4/h18,20-22H,3-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MGFFHPDZTAEYPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


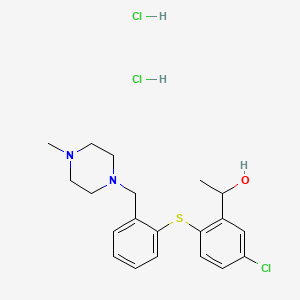

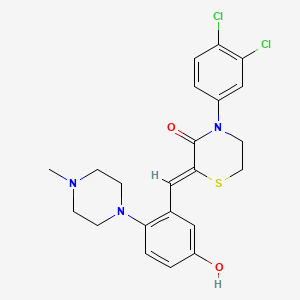
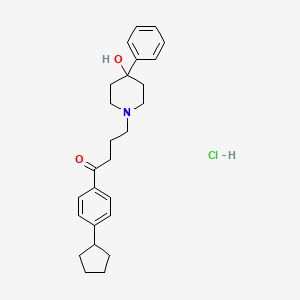
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
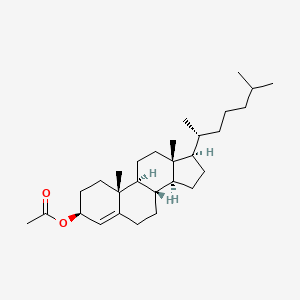
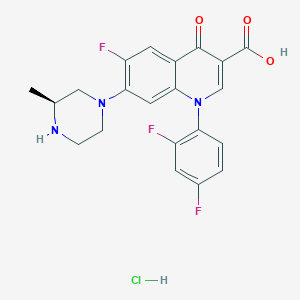
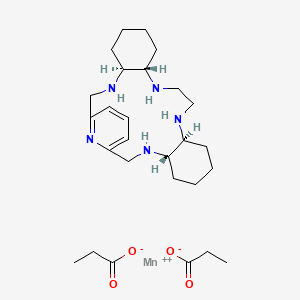

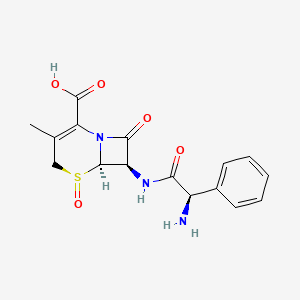
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
